molecular formula C13H10F2O B6373232 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261997-36-7

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%

Cat. No. B6373232
CAS RN: 1261997-36-7
M. Wt: 220.21 g/mol
InChI Key: AEVGZLCEESOYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% (2F4FMPP) is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique properties have enabled scientists to explore its use in various fields, including chemistry, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for organic reactions, allowing for the formation of various organic compounds. Additionally, it is believed that the compound may act as an electron-donating group, allowing for the formation of various organic radicals. Furthermore, it is believed that the compound may act as a Lewis acid, allowing for the formation of various Lewis acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% are not fully understood. However, it is believed that the compound may act as an antioxidant, protecting cells from oxidative stress. Additionally, it is believed that the compound may act as an anti-inflammatory agent, reducing inflammation in the body. Furthermore, it is believed that the compound may act as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% in lab experiments are that it is a relatively inexpensive and readily available chemical compound. Additionally, it is a highly reactive compound, allowing for the synthesis of various organic compounds. Furthermore, it is a highly stable compound, allowing for the storage of the compound for extended periods of time. However, the compound is highly toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%. These include its use in the synthesis of various fluorinated compounds, its use in the synthesis of various polymers, its use as an antioxidant, its use as an anti-inflammatory agent, its use as an antimicrobial agent, its use in the synthesis of various pharmaceuticals, and its use in the synthesis of various agrochemicals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized from 2-fluoro-4-methylphenol and 3-fluoro-4-methylphenol. The two compounds are reacted in aqueous solution at a pH of 7.4. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of 80-90°C. The reaction yields the desired product in yields of 95% or higher.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated polymers. Furthermore, it has been used in the synthesis of various polymers, such as polyurethanes and polyvinyl chloride.

properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVGZLCEESOYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684172
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-36-7
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.